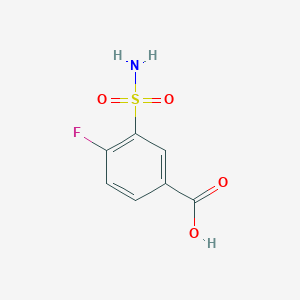

4-Fluoro-3-sulfamoylbenzoic acid

Description

Propriétés

IUPAC Name |

4-fluoro-3-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBMRUQCUCRKQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350633 | |

| Record name | 4-fluoro-3-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1535-45-1 | |

| Record name | 3-(Aminosulfonyl)-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1535-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-3-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1535-45-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Sulfamoylation of 4-Fluoro-3-aminobenzoic Acid Derivatives

A widely employed method involves the direct sulfamoylation of 4-fluoro-3-aminobenzoic acid using sulfamoyl chloride under acidic conditions. The reaction proceeds via nucleophilic substitution, where the amine group reacts with sulfamoyl chloride to form the sulfamoyl moiety. Key steps include:

-

Reagent stoichiometry : A molar ratio of 1:1.2 (amine:sulfamoyl chloride) minimizes side reactions such as over-sulfonation.

-

Temperature control : Maintaining the reaction at 0–5°C during sulfamoyl chloride addition prevents exothermic decomposition.

-

Acid catalysis : Hydrochloric acid (10% v/v) enhances reaction efficiency by protonating the amine, increasing its electrophilicity.

Post-reaction purification via recrystallization in ethanol/water (70:30) yields the target compound with a reported purity of ≥99.0% and an average yield of 87%.

Chlorosulfonation-Amination Sequence

An alternative route begins with 4-fluorobenzoic acid, which undergoes chlorosulfonation followed by amination:

Step 1: Chlorosulfonation

4-Fluorobenzoic acid is treated with chlorosulfonic acid (ClSO₃H) at 80–100°C for 4–6 hours, forming 4-fluoro-3-chlorosulfonylbenzoic acid. The reaction mechanism involves electrophilic aromatic substitution, with the sulfonic acid group orienting para to the fluorine atom due to its electron-withdrawing effect.

Step 2: Amination

The chlorosulfonyl intermediate reacts with aqueous ammonia (25% w/w) in dimethyl sulfoxide (DMSO) at 130°C under nitrogen atmosphere. Sodium bicarbonate acts as an acid scavenger, neutralizing HCl byproducts and shifting the equilibrium toward product formation. This two-step process achieves a total yield of 71–75%, with HPLC purity ≥98.5%.

Diazotization-Sulfamation Strategy

For substrates lacking direct amine functionality, diazotization followed by sulfamation offers a viable pathway:

-

Diazotization : 4-Fluoro-3-aminobenzoic acid is converted to its diazonium salt using sodium nitrite (NaNO₂) and hydrochloric acid at 0–5°C.

-

Sulfamation : Sulfur dioxide gas is introduced into the reaction mixture, forming a sulfonic acid intermediate, which subsequently reacts with ammonia to yield the sulfamoyl group.

This method is less favored industrially due to lower yields (55–60%) and challenges in handling gaseous SO₂.

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

Temperature and Time Profiles

-

Sulfamoylation : 0–5°C during reagent addition, followed by gradual warming to 25°C for 3 hours.

-

Amination : 130°C for 5 hours ensures complete conversion while minimizing thermal degradation.

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (250 × 4.6 mm, 5 μm) and UV detection at 254 nm is standard for purity assessment. A mobile phase of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid achieves baseline separation of 4-fluoro-3-sulfamoylbenzoic acid from common impurities (retention time: 8.2 ± 0.3 minutes).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 235.0 (calculated for C₇H₆FNO₄S: 235.0054).

Comparative Evaluation of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Sulfamoylation | 87 | ≥99.0 | High | Moderate |

| Chlorosulfonation-Amination | 75 | ≥98.5 | Moderate | Low |

| Diazotization-Sulfamation | 58 | 97.2 | Low | High |

Industrial-Scale Production Insights

The chlorosulfonation-amination route is preferred for large-scale synthesis due to its compatibility with continuous-flow reactors and readily available starting materials. Key industrial considerations include:

Analyse Des Réactions Chimiques

4-Fluoro-3-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom and the sulfamoyl group can participate in substitution reactions, often facilitated by specific reagents and conditions.

Oxidation and Reduction Reactions: These reactions can modify the functional groups on the benzoic acid ring, leading to the formation of different products.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

4-Fluoro-3-sulfamoylbenzoic acid has been studied for its potential as a therapeutic agent. Its structural similarity to other sulfonamide drugs suggests it may possess antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis, essential for bacterial proliferation.

Enzyme Inhibition Studies

The compound has been identified as an inhibitor of specific enzymes, including cytosolic phospholipase A2α (cPLA2α), which is involved in the arachidonic acid pathway. By inhibiting this enzyme, this compound could potentially modulate inflammatory responses, making it a candidate for further studies in anti-inflammatory drug development.

Biological Research

In biological studies, this compound serves as a tool to investigate protein-ligand interactions. Its ability to bind to various biological targets allows researchers to explore mechanisms of action and develop assays for screening potential drug candidates.

Chemical Synthesis

This compound acts as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

- Substitution Reactions : The fluorine atom can be replaced with other functional groups under specific conditions.

- Coupling Reactions : It can engage in coupling reactions such as Suzuki-Miyaura coupling to form more complex organic molecules.

Case Study 1: Enzyme Inhibition

A study demonstrated the effectiveness of this compound as an inhibitor of cPLA2α. The compound showed significant inhibition at micromolar concentrations, suggesting its potential use in developing anti-inflammatory agents.

Case Study 2: Synthesis of Novel Compounds

Research has utilized this compound in the synthesis of novel sulfonamide derivatives with enhanced biological activity. These derivatives were tested against various bacterial strains, showing improved efficacy compared to traditional sulfonamides.

Mécanisme D'action

The mechanism of action of 4-Fluoro-3-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the sulfamoyl group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes and other proteins, leading to the desired therapeutic or biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural analogs of 4-fluoro-3-sulfamoylbenzoic acid differ primarily in substituent groups (e.g., halogens, sulfonamide variants, or alkoxy groups) and their positions on the aromatic ring. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Structural Analogs

Key Comparative Insights

Substituent Effects on Acidity and Reactivity :

- The fluorine atom in this compound increases acidity compared to its chlorine analog (4-chloro-3-sulfamoylbenzoic acid) due to stronger electron-withdrawing effects .

- Methoxy substitution (4-methoxy-3-sulfamoylbenzoic acid) reduces acidity but improves solubility in polar solvents .

Functional Group Modifications :

- Replacing the sulfamoyl (-SO₂NH₂) group with methylsulfonyl (-SO₂CH₃) (e.g., 4-fluoro-3-(methylsulfonyl)benzoic acid) diminishes hydrogen-bonding capacity, impacting biological target interactions .

- Dimethylsulfamoyl (-SO₂N(CH₃)₂) derivatives (e.g., 4-chloro-3-(dimethylsulfamoyl)benzoic acid) exhibit enhanced lipophilicity, making them suitable for membrane-penetrating agrochemicals .

Pharmacological Relevance :

- Sulfamoyl-containing compounds (e.g., this compound) are critical in synthesizing sulfonamide antibiotics and diuretics, leveraging their ability to bind enzymes via sulfonamide interactions .

- Methylsulfonamido derivatives (e.g., 3-fluoro-4-(methylsulfonamido)benzoic acid) are investigated for kinase inhibition, highlighting the role of fluorine in improving metabolic stability .

Activité Biologique

4-Fluoro-3-sulfamoylbenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its interactions with key enzymes involved in various biochemical pathways. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and therapeutic potential.

Target Enzyme

The primary target of this compound is the M1 subunit of human ribonucleotide reductase (hRRM1) . This enzyme plays a crucial role in the conversion of ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis and repair. The compound interacts with hRRM1 by forming strong hydrogen bonds with substrate-binding residues, such as Ser202 and Thr607, within the catalytic site.

Biochemical Pathways

By inhibiting hRRM1, this compound reduces the synthesis of deoxynucleotide triphosphates (dNTPs), thereby impacting cellular processes such as DNA replication and repair. This inhibition can have significant implications in cancer therapy, where rapid cell division necessitates high levels of dNTPs.

Pharmacokinetics

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluations indicate that this compound possesses favorable pharmacological properties. Its predicted pharmacokinetic profile suggests good absorption and low toxicity, making it a candidate for further therapeutic exploration.

Biological Activity and Case Studies

Antinociceptive Effects

Animal studies have demonstrated that this compound exhibits significant antinociceptive and antiallodynic effects at doses ranging from 20 to 40 mg/kg. These effects suggest potential applications in pain management therapies.

Cancer Cell Line Studies

In vitro studies have shown that compounds related to this compound can inhibit the proliferation of cancer cell lines. For instance, derivatives exhibiting structural similarities have been tested against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7), revealing significant anti-proliferative effects at concentrations ranging from 1.52 to 6.31 μM . Notably, some derivatives induced apoptosis in these cells, highlighting their potential as anticancer agents.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed for this compound and its derivatives:

| Activity | Observed Effect | Concentration Range |

|---|---|---|

| Antinociceptive | Significant pain relief | 20–40 mg/kg |

| Anti-proliferative | Inhibition of cancer cell growth | 1.52–6.31 μM |

| Apoptosis induction | Increased apoptotic cells | Significant increase noted |

| Enzyme inhibition | Targeting hRRM1 | IC50 values not specified |

Q & A

Q. What are the established synthetic routes for 4-fluoro-3-sulfamoylbenzoic acid, and how can reaction yields be optimized?

The compound is synthesized via sulfamoylation of 4-fluoro-3-aminobenzoic acid derivatives. A reported method involves reacting 4-fluoro-3-aminobenzoic acid with sulfamoyl chloride under controlled acidic conditions (e.g., HCl catalysis). Key steps include maintaining a temperature of 0–5°C during sulfamoyl chloride addition to minimize side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) improves yield (87% reported) . Optimization strategies include adjusting stoichiometry (1.2:1 molar ratio of sulfamoyl chloride to precursor) and monitoring reaction progress with TLC or HPLC.

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for structural confirmation. Key signals include a singlet at δ 13.46 ppm (carboxylic acid proton) and aromatic protons at δ 8.39–7.56 ppm with coupling patterns confirming fluorine substitution (e.g., doublets of doublets, J = 15.4 Hz) .

- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) ensures purity. Mobile phases like acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improve resolution.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₇H₅FNO₄S: 234.9974) .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic aqueous solutions. Stability tests show degradation under prolonged exposure to light or temperatures >40°C. Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the sulfamoyl group . Pre-formulation studies should include accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring.

Q. How can researchers distinguish this compound from structurally similar analogs (e.g., 4-chloro-3-sulfamoylbenzoic acid)?

Use a combination of:

- Halogen-specific assays : X-ray fluorescence (XRF) or ion chromatography to confirm fluorine vs. chlorine.

- IR Spectroscopy : Compare sulfonamide N-H stretches (~3350 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹).

- Melt tests : Reported melting points differ (e.g., 4-chloro-3-sulfamoylbenzoic acid: ~182–184°C; 4-fluoro analog requires differential scanning calorimetry) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfamoyl group in this compound during derivatization?

The sulfamoyl group (-SO₂NH₂) undergoes nucleophilic substitution at sulfur under alkaline conditions. For example, coupling with amines (e.g., forming sulfonamides) proceeds via deprotonation of NH₂, followed by attack of the nucleophile. DFT calculations can model transition states to predict regioselectivity. Experimental validation involves tracking reaction intermediates using ¹⁹F NMR (fluorine as a reporter for electronic changes) .

Q. How can researchers resolve contradictory spectral data (e.g., unexpected coupling constants in NMR)?

Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:

- Variable-temperature NMR : Identify rotameric splitting by acquiring spectra at 25°C and 60°C.

- 2D NMR (COSY, HSQC) : Assign overlapping signals and verify through-space correlations.

- Spiking experiments : Add a known reference compound (e.g., 4-fluorobenzoic acid) to confirm peak assignments .

Q. What experimental designs are recommended for studying the compound’s degradation pathways?

- Forced degradation studies : Expose the compound to heat (80°C), UV light (254 nm), and oxidative conditions (3% H₂O₂). Monitor degradation products via LC-MS/MS.

- Isotopic labeling : Synthesize deuterated analogs (e.g., this compound-d₄) to trace hydrolysis pathways using mass spectrometry .

Q. How can computational methods enhance the understanding of this compound’s bioactivity?

- Molecular docking : Screen against target enzymes (e.g., carbonic anhydrase) to predict binding affinity. Use software like AutoDock Vina with crystal structures (PDB ID: 1CA2).

- QSAR modeling : Correlate substituent effects (e.g., fluorine’s electronegativity) with biological activity using descriptors like Hammett constants (σₚ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.